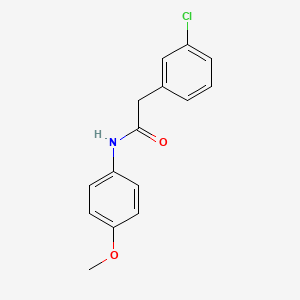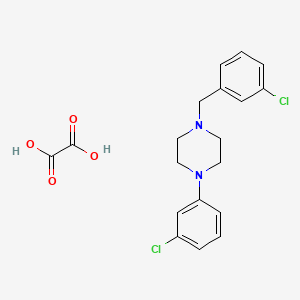![molecular formula C15H15NO3S B5394805 methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate, also known as MTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of compounds known as thienopyridines, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its broad range of biological activities, which make it a potentially useful compound for the development of new drugs. However, one limitation of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for research on methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate in humans.
Synthesis Methods
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 3-aminocrotonate. The final step involves the reaction of the resulting ester with thiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have antifungal activity against several pathogenic fungi.
properties
IUPAC Name |
methyl 3-[[2-(2-methylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-11(10)9-13(17)16-12-7-8-20-14(12)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHSRXMMTMMPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)
![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)


![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)


![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)

